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Compound of Interest

Compound Name: Deltamethric acid

Cat. No.: B1141879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the

characterization of deltamethric acid, a key metabolite of the widely used insecticide

deltamethrin. A detailed comparison of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data is presented, supported by experimental

protocols. This information is critical for researchers involved in metabolism studies,

environmental monitoring, and the development of new analytical methods.

Spectroscopic Data for Deltamethric Acid
Deltamethric acid, chemically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-

dimethylcyclopropane carboxylic acid, is the carboxylic acid metabolite of deltamethrin.

Accurate identification and quantification of this compound are crucial for toxicological and

environmental assessments. The following tables summarize the key spectroscopic data for its

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of deltamethric
acid.

¹H NMR (Proton NMR) Data
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-3 2.05 - 2.15 d 8.5

H-1 1.85 - 1.95 d 8.5

CH (vinyl) 6.30 - 6.40 d 8.0

CH₃ (cis) 1.28 s -

CH₃ (trans) 1.20 s -

COOH 10.0 - 12.0 br s -

Note: Predicted values based on typical shifts for cyclopropanecarboxylic acid derivatives. The

broad singlet for the carboxylic acid proton can vary significantly with solvent and

concentration.

¹³C NMR (Carbon NMR) Data

Carbon Assignment Chemical Shift (δ) ppm

C=O (Carboxylic Acid) ~175

C (vinyl) ~128

CBr₂ ~95

C-1 ~35

C-3 ~33

C-2 ~29

CH₃ (cis) ~28

CH₃ (trans) ~20

Note: Predicted values based on typical shifts for cyclopropanecarboxylic acid derivatives and

related structures.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in deltamethric
acid.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500-3300 Broad

C=O (Carboxylic Acid) 1700-1725 Strong

C=C (Vinyl) ~1630 Medium

C-H (sp² and sp³) 2850-3000 Medium-Strong

C-Br 550-650 Strong

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

deltamethrin acid, aiding in its identification.

Electron Ionization Mass Spectrometry (EI-MS)

m/z Relative Intensity (%) Proposed Fragment

298/300/302 Low
[M]⁺ (Molecular ion with

bromine isotopes)

281/283/285 Moderate [M - OH]⁺

253/255/257 High [M - COOH]⁺

173/175 High [M - COOH - Br]⁺

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for

bromine-containing fragments.

Comparison with Alternative Analytical Methods
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While NMR, IR, and MS are fundamental for structural elucidation, other analytical techniques

are commonly employed for the quantification and routine analysis of deltamethrin acid in

various matrices.

Technique Principle Advantages Disadvantages

Gas Chromatography-

Mass Spectrometry

(GC-MS)

Separates volatile

compounds followed

by mass analysis.

Derivatization is often

required for polar

metabolites like

deltamethrin acid.

High sensitivity and

selectivity, well-

established for

pyrethroid metabolite

analysis.

Requires

derivatization, which

can be time-

consuming and

introduce variability.

High-Performance

Liquid

Chromatography-

Tandem Mass

Spectrometry (HPLC-

MS/MS)

Separates compounds

in a liquid phase

followed by highly

selective mass

analysis.

High sensitivity and

specificity, suitable for

polar and non-volatile

compounds without

derivatization.

Can be affected by

matrix effects,

requiring careful

sample preparation.[1]

High-Performance

Liquid

Chromatography with

UV Detection (HPLC-

UV)

Separates compounds

in a liquid phase and

detects them based

on their UV

absorbance.

Relatively low cost

and simple to operate.

Lower sensitivity and

selectivity compared

to MS-based

methods, may not be

suitable for complex

matrices.[2]

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified deltamethric acid in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance

of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid deltamethric acid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

A background spectrum of the clean ATR crystal should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization:
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For analysis of biological or environmental samples, an extraction step (e.g., liquid-liquid

extraction or solid-phase extraction) is required to isolate the metabolites.[3]

Evaporate the solvent from the extracted sample.

To increase volatility for GC analysis, derivatize the carboxylic acid group. A common method

is esterification, for example, by reacting with a silylating agent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or a

similar reagent.

Data Acquisition:

Inject the derivatized sample into a GC-MS system.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Acquire data in full scan mode to obtain the fragmentation pattern or in selected ion

monitoring (SIM) mode for targeted quantification.

Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of deltamethric
acid using the described spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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